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molecular formula C19H24I3N3O8 B1250132 N,N'-Bis[2,3-dihydroxypropyl)-5-(3-hydroxy-2-oxo-1-piperidinyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

N,N'-Bis[2,3-dihydroxypropyl)-5-(3-hydroxy-2-oxo-1-piperidinyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B1250132
M. Wt: 803.1 g/mol
InChI Key: NAJWTEKYWYVTIC-UHFFFAOYSA-N
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Patent
US05591846

Procedure details

A solution of 5-[3-(acetyloxy)-2-oxo-1-piperidinyl]-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide of example 8c (4 g, 4.3 mmol) in methanol (20 ml) was treated with a solution of sodium methoxide in methanol, prepared from sodium (30 mg, 1.3 mmol) and anhydrous methanol (20 ml), and the mixture was stirred at room temperature for 2 hours. The pH of the solution was adjusted down to 7 by the addition of Dowex-50 (H+) resin. The mixture was filtered and the filtrate was freed of the solvent to obtain the crude product. Purification by low pressure reverse phase column chromatography over the CHP-20P resin furnished analytically pure N,N'-Bis[2,3-dihydroxypropyl)-5-(3-hydroxy-2-oxo-1-piperidinyl)-2,4,6-triiodo-1,3-benzenedicarboxamide as a snow-white glassy solid (2.3 g, 78% yield).
Name
5-[3-(acetyloxy)-2-oxo-1-piperidinyl]-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide
Quantity
4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][N:7]([C:11]2[C:12]([I:47])=[C:13]([C:33]([NH:35][CH2:36][CH:37]([O:43]C(=O)C)[CH2:38][O:39]C(=O)C)=[O:34])[C:14]([I:32])=[C:15]([C:18]([NH:20][CH2:21][CH:22]([O:28]C(=O)C)[CH2:23][O:24]C(=O)C)=[O:19])[C:16]=2[I:17])[C:6]1=[O:48])(=O)C.C[O-].[Na+].[Na]>CO>[OH:43][CH:37]([CH2:38][OH:39])[CH2:36][NH:35][C:33]([C:13]1[C:12]([I:47])=[C:11]([N:7]2[CH2:8][CH2:9][CH2:10][CH:5]([OH:4])[C:6]2=[O:48])[C:16]([I:17])=[C:15]([C:18]([NH:20][CH2:21][CH:22]([OH:28])[CH2:23][OH:24])=[O:19])[C:14]=1[I:32])=[O:34] |f:1.2,^1:51|

Inputs

Step One
Name
5-[3-(acetyloxy)-2-oxo-1-piperidinyl]-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OC1C(N(CCC1)C=1C(=C(C(=C(C1I)C(=O)NCC(COC(C)=O)OC(C)=O)I)C(=O)NCC(COC(C)=O)OC(C)=O)I)=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The pH of the solution was adjusted down to 7 by the addition of Dowex-50 (H+) resin
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
Purification by low pressure reverse phase column chromatography over the CHP-20P resin

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CNC(=O)C1=C(C(=C(C(=C1I)N1C(C(CCC1)O)=O)I)C(=O)NCC(CO)O)I)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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